N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-methoxybenzamide
Description
N-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-methoxybenzamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 4-fluorophenyl group and a benzamide moiety bearing a 2-methoxy substituent. The pyrrolidinone ring provides a rigid scaffold that may enhance binding specificity, while the fluorophenyl and methoxy groups contribute to electronic and steric properties that influence interactions with biological targets .
Synthetic routes for related benzamide derivatives often involve coupling reactions, such as Suzuki-Miyaura cross-coupling or amide bond formation, as exemplified in studies on N-(4-chlorophenyl)-2-methoxybenzamide derivatives . The compound’s fluorescence properties (inferred from structural analogs) could also position it as a candidate for biochemical probes or imaging agents .
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-17-5-3-2-4-16(17)19(24)21-11-13-10-18(23)22(12-13)15-8-6-14(20)7-9-15/h2-9,13H,10-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEODKYLSVRZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-methoxybenzamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step often involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, where a fluorinated benzene derivative reacts with the pyrrolidinone intermediate.
Attachment of the Methoxybenzamide Moiety: The final step involves coupling the methoxybenzamide group to the pyrrolidinone-fluorophenyl intermediate. This can be done using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet demand.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic reagents such as nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Br₂, Cl₂) can be used.
Major Products
Oxidation: Hydroxylated derivatives of the methoxybenzamide moiety.
Reduction: Hydroxylated pyrrolidinone derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the context of anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the methoxybenzamide moiety can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-methoxybenzamide with analogous compounds from the provided evidence:
Key Comparative Insights
Substituent Effects on Binding Affinity: The 4-fluorophenyl group in the target compound may enhance target binding via hydrophobic interactions and fluorine’s electron-withdrawing effects, similar to fluorinated chromene derivatives in . 2-Methoxybenzamide substituents, as seen in , improve solubility compared to non-polar analogs but may reduce blood-brain barrier penetration relative to trifluoropropyloxy groups in .
Pharmacokinetic Profiles: The pyrrolidinone core in the target compound likely confers moderate metabolic stability, as lactam rings resist oxidative degradation better than acyclic amides . In contrast, the triazolo-oxazine ring in ’s compounds enhances oral bioavailability through improved solubility and permeability .
Biological Activity Trends: Pyrazolopyrimidine derivatives () exhibit kinase inhibitory activity, suggesting the target compound’s pyrrolidinone-benzamide scaffold may similarly target ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
